molecular formula C25H25FN6O3 B11137615 N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11137615
M. Wt: 476.5 g/mol
InChI Key: UZIJRKDOLYHXFR-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. Key steps include:

    Formation of the Triazatricyclo Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This is usually achieved through nucleophilic substitution reactions.

    Attachment of the Morpholinyl Group: This step involves the use of morpholine derivatives in a substitution reaction.

    Final Assembly and Purification: The compound is assembled through condensation reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazatricyclo structure makes it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}

Uniqueness

Compared to similar compounds, N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its triazatricyclo core, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H25FN6O3

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H25FN6O3/c26-18-6-4-17(5-7-18)16-28-24(33)19-15-20-23(29-21-3-1-2-8-31(21)25(20)34)32(22(19)27)10-9-30-11-13-35-14-12-30/h1-8,15,27H,9-14,16H2,(H,28,33)

InChI Key

UZIJRKDOLYHXFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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